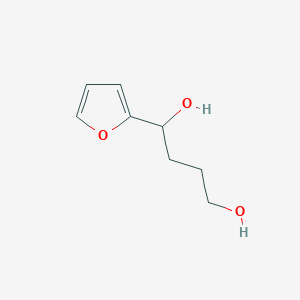

1-(2-Furyl)-1,4-butanediol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12O3 |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

1-(furan-2-yl)butane-1,4-diol |

InChI |

InChI=1S/C8H12O3/c9-5-1-3-7(10)8-4-2-6-11-8/h2,4,6-7,9-10H,1,3,5H2 |

InChI Key |

MVOPIUAQVWWVLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)C(CCCO)O |

Origin of Product |

United States |

The Significance of Furan Containing Alcohols in Synthesis and Biomass Valorization

Furan-containing alcohols are a pivotal class of compounds in contemporary organic chemistry and the burgeoning field of biomass valorization. Derived from the dehydration of carbohydrates found in lignocellulosic biomass, furanic compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF) are considered key platform molecules. mdpi.com The subsequent reduction of these aldehydes to their corresponding alcohols, such as furfuryl alcohol and 2,5-bis(hydroxymethyl)furan (BHMF), unlocks a diverse array of synthetic possibilities. frontiersin.orgnih.gov

These furanic alcohols serve as versatile building blocks for the synthesis of a wide range of value-added chemicals, including fuels, solvents, polymers, and pharmaceuticals. frontiersin.orgbritannica.com Their significance stems from the unique reactivity of the furan (B31954) ring, which can act as a diene in cycloaddition reactions, undergo ring-opening to form linear aliphatic chains, or be hydrogenated to stable tetrahydrofuran (B95107) derivatives. wikipedia.org This chemical versatility allows for the transformation of biomass into compounds that are traditionally sourced from petrochemicals. frontiersin.org

The conversion of biomass into furanic alcohols is a cornerstone of the biorefinery concept, aiming to create sustainable and environmentally benign chemical processes. frontiersin.org The development of efficient catalytic systems for the selective hydrogenation of furan aldehydes to alcohols is a major area of research, with a focus on improving catalyst activity, selectivity, and stability. mdpi.com

A Member of the Butanediol Platform Chemical Family

1-(2-Furyl)-1,4-butanediol is structurally a part of the broader butanediol (B1596017) family, a group of four-carbon diols that are important industrial platform chemicals. ontosight.ai The various isomers of butanediol, including 1,4-butanediol (B3395766) (BDO), 2,3-butanediol, and 1,3-butanediol, serve as key intermediates in the production of a multitude of polymers, solvents, and fine chemicals. genomatica.com For instance, 1,4-butanediol is a major precursor for the synthesis of polybutylene terephthalate (B1205515) (PBT), polyurethane, and tetrahydrofuran (B95107) (THF). genomatica.com

The global market for butanediols is substantial, and there is a growing trend towards producing these chemicals from renewable resources to reduce reliance on fossil fuels. mdpi.comcore.ac.uk Bio-based production routes for butanediols are being actively developed, primarily through the fermentation of sugars derived from biomass. mdpi.comwhiterose.ac.uk The integration of a furan (B31954) moiety into the butanediol structure, as seen in this compound, offers the potential to create novel polymers and materials with unique properties derived from both the furan ring and the aliphatic diol chain.

Structural Features and Chemical Reactivity at a Glance

The chemical behavior of 1-(2-Furyl)-1,4-butanediol is dictated by the interplay of its constituent functional groups: the furan (B31954) ring and two hydroxyl groups.

Structural Characteristics:

| Feature | Description |

| Furan Ring | A five-membered aromatic heterocycle containing an oxygen atom. It imparts a degree of aromaticity and provides sites for electrophilic substitution and cycloaddition reactions. wikipedia.org |

| Hydroxyl Groups | A primary and a secondary alcohol group located at positions 4 and 1 of the butane (B89635) chain, respectively. These groups are reactive sites for esterification, etherification, and oxidation. acs.org |

| Butane Chain | A flexible four-carbon chain that provides a scaffold for the functional groups. |

Overview of Chemical Reactivity:

The furan ring in this compound is susceptible to electrophilic attack and can participate in Diels-Alder reactions. wikipedia.org Hydrogenation of the furan ring can yield the corresponding tetrahydrofuran (B95107) derivative, which offers increased stability. wikipedia.org The hydroxyl groups can undergo typical alcohol reactions. For instance, they can be esterified with carboxylic acids or their derivatives to form polyesters, or they can be targeted in oxidation reactions to yield ketones or aldehydes. The presence of both a primary and a secondary alcohol allows for potential regioselective reactions. The reactivity of hydroxyl radicals with the furan ring and its alkylated derivatives has been studied, indicating that the addition of the hydroxyl radical to the furan ring is a dominant reaction pathway under various conditions. acs.orgwhiterose.ac.ukresearchgate.netatamanchemicals.com

Historical Context and Emerging Research in Furan Butanediol Chemistry

The history of furan (B31954) chemistry dates back to the 18th and 19th centuries with the discovery of 2-furoic acid and furfural (B47365). wikipedia.orgacs.org Furan itself was first synthesized in 1870. wikipedia.org The industrial production of furfural from agricultural waste in the early 20th century marked a significant milestone, establishing it as a readily available renewable chemical. acs.org

The development of furan-butanediol chemistry is a more recent extension of this field, driven by the modern imperative for sustainable chemical production from biomass. While specific historical milestones for 1-(2-Furyl)-1,4-butanediol are not extensively documented, its conceptual origins lie in the broader efforts to convert furfural and its derivatives into valuable chemicals.

Emerging Research Trends:

Catalytic Synthesis: A major focus of current research is the development of efficient and selective catalytic systems for the synthesis of furan-based diols from biomass-derived furfural. This includes the exploration of various metal catalysts and supports for the hydrogenation and hydrogenolysis of the furan ring and its side chains. nih.govmdpi.comCurrent time information in Bangalore, IN.

Biomass Valorization: The conversion of furfural into C8 chemicals through aldol (B89426) condensation and subsequent hydrogenation to diols is an active area of investigation. nih.gov

Polymer Synthesis: There is growing interest in using furan-based diols, like this compound, as monomers for the synthesis of novel bio-based polyesters and polyurethanes with potentially enhanced properties such as improved thermal stability or unique mechanical characteristics. researchgate.neteuropabio.org

Renewable Platform Chemicals: The broader trend is to establish furan-butanediols as a new class of platform chemicals derived from renewable resources, thereby contributing to a more sustainable chemical industry. mdpi.comcore.ac.uk The production of 1,4-butanediol (B3395766) from renewable feedstocks is already a commercial reality, paving the way for more complex bio-based diols. whiterose.ac.ukbasf.com

Unveiling the Synthetic Pathways to this compound

The chemical compound this compound, with the molecular formula C8H12O3, is a diol derivative featuring a furan ring. chemsynthesis.com Its synthesis is a topic of interest due to the potential applications of furan-containing compounds as renewable building blocks in the chemical industry. This article explores the synthetic methodologies and chemo-enzymatic pathways for producing this compound, focusing on strategies for carbon-carbon bond formation and selective reduction techniques.

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation of Derivatives

Spectroscopy is indispensable for the structural elucidation of molecules. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its atomic composition and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 1-(2-Furyl)-1,4-butanediol, ¹H and ¹³C NMR would provide a complete map of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum would exhibit characteristic signals for both the furan (B31954) ring and the butanediol (B1596017) chain. The three protons on the furan ring are expected to appear in the aromatic region, typically between 6.0 and 7.5 ppm, with distinct coupling patterns. The protons on the butanediol chain would appear in the more upfield aliphatic region. The methine proton adjacent to both the furan ring and a hydroxyl group would likely be a multiplet around 4.5-5.0 ppm. The methylene and hydroxyl protons would also show specific chemical shifts and multiplicities.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom. The furan ring carbons typically resonate in the downfield region (100-150 ppm) due to their aromaticity and the influence of the oxygen atom. acs.org The carbons of the butanediol side chain would appear in the upfield region (20-80 ppm).

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning all signals and confirming the connectivity between the furan ring and the butanediol chain. A COSY spectrum would show correlations between adjacent protons, while an HMBC spectrum would reveal long-range (2-3 bond) correlations between protons and carbons, definitively linking the C1 proton of the butanediol chain to the C2 carbon of the furan ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Furan C2 | - | ~150-155 |

| Furan C3 | ~6.2-6.4 | ~105-110 |

| Furan C4 | ~6.1-6.3 | ~110-115 |

| Furan C5 | ~7.2-7.4 | ~140-145 |

| Butanediol C1 | ~4.5-5.0 | ~70-75 |

| Butanediol C2 | ~1.7-2.0 | ~30-35 |

| Butanediol C3 | ~1.5-1.8 | ~25-30 |

| Butanediol C4 | ~3.5-3.8 | ~60-65 |

Note: Predicted values are based on typical shifts for furan derivatives and substituted butanediols. acs.orgcdnsciencepub.comchemicalbook.comnih.gov Actual values may vary depending on solvent and concentration.

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the spectra would be dominated by features of the hydroxyl groups and the furan ring.

A strong, broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl groups, confirming the diol functionality. nih.gov The C-O stretching vibrations for the primary and secondary alcohols would appear in the 1000-1200 cm⁻¹ region.

The furan ring would produce several characteristic bands:

=C-H stretching: A sharp peak just above 3100 cm⁻¹.

C=C stretching: Absorptions around 1500-1600 cm⁻¹.

C-O-C stretching (ring): A strong band typically near 1015 cm⁻¹.

Ring breathing/deformation modes: Multiple peaks in the fingerprint region (< 1000 cm⁻¹). globalresearchonline.net

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the furan ring.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Alcohol) | 3600 - 3200 | Strong, Broad |

| C-H Stretch (Furan) | 3160 - 3120 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium-Strong |

| C=C Stretch (Furan Ring) | 1600 - 1450 | Medium-Variable |

| C-O Stretch (Alcohol) | 1200 - 1000 | Strong |

Note: Predicted values are based on data for 1,4-butanediol (B3395766) and various furan derivatives. nih.gov

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and its fragments.

For this compound (C₈H₁₂O₃), the molecular ion peak [M]⁺ would be expected at an m/z of 156. The fragmentation pattern would likely involve initial losses of water (H₂O) from the diol chain and cleavage of the bond between the furan ring and the butanediol chain. Common fragments would include the furyl cation and various dehydration products of the C₄ diol side chain. researchgate.netchemicalbook.com

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the unambiguous confirmation of the elemental formula C₈H₁₂O₃.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is particularly useful for analyzing derivatives of this compound, especially oligomers or polymers. This technique allows for the determination of the molecular weight distribution of polymeric materials synthesized from the diol monomer.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 156 | [C₈H₁₂O₃]⁺ | Molecular Ion (M⁺) |

| 138 | [C₈H₁₀O₂]⁺ | Loss of H₂O |

| 120 | [C₈H₈O]⁺ | Loss of 2 H₂O |

| 81 | [C₅H₅O]⁺ | Furfuryl cation |

Note: Fragmentation is predicted based on typical pathways for alcohols and furan compounds. researchgate.netchemicalbook.com

Chromatographic Separations and Purity Assessment

Chromatography is essential for separating this compound from reaction mixtures, identifying impurities, and assessing the purity of the final product. For polymeric derivatives, specialized chromatographic techniques are used to determine molecular weight distributions.

Gas Chromatography (GC): GC is suitable for analyzing volatile and thermally stable compounds. Due to the two hydroxyl groups, this compound has a relatively high boiling point and polarity, which can lead to poor peak shape (tailing) on standard GC columns. To overcome this, derivatization of the hydroxyl groups (e.g., silylation) is often performed to increase volatility and improve chromatographic performance. When coupled with a mass spectrometer (GC-MS), this method provides excellent separation and definitive identification of components. restek.comnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally sensitive. For this compound, a reversed-phase HPLC method would be most appropriate. nih.gov A C8 or C18 column with a mobile phase gradient of water and a polar organic solvent like acetonitrile or methanol would effectively separate the compound from nonpolar and highly polar impurities. shimadzu.comnih.gov A Diode Array Detector (DAD) can be used to obtain UV-Vis spectra, which helps in peak identification, especially given the UV absorbance of the furan ring. nih.gov

Table 4: Typical Chromatographic Conditions for Analysis

| Technique | Column | Mobile Phase / Carrier Gas | Detector |

|---|---|---|---|

| GC | Capillary column (e.g., HP-5MS, InertCap Pure-WAX) | Helium or Nitrogen | Flame Ionization (FID) or Mass Spectrometry (MS) |

| HPLC | Reversed-Phase (e.g., Zorbax Eclipse XBD-C8) | Acetonitrile/Water or Methanol/Water Gradient | Diode Array (DAD) or Mass Spectrometry (MS) |

Note: Conditions are generalized based on methods for analyzing similar furan derivatives and diols. nih.govglsciences.com

When this compound is used as a monomer in polymerization reactions (e.g., to form furan-based polyesters or polyurethanes), Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for characterizing the resulting polymer. nih.gov

SEC separates polymer molecules based on their hydrodynamic volume in solution. acs.org Larger molecules elute first, while smaller molecules elute later. This allows for the determination of the polymer's molecular weight distribution, including the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and dispersity (Đ = Mₙ/Mₙ). nih.gov For furan-based polyesters, chloroform is a common eluent, and the system is typically calibrated using polystyrene standards. acs.org This analysis is crucial for correlating the polymer's molecular weight with its physical and mechanical properties.

Thermal Analysis of Derived Polymeric Materials (e.g., DSC, TGA)

Thermal analysis techniques, including Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are crucial for evaluating the thermal stability and phase behavior of polymeric materials. researchgate.netiranchembook.ir These methods provide critical data on glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), and decomposition temperatures, which together define the material's processing window and service temperature limits. kohan.com.tw

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. kohan.com.tw For a hypothetical polyester (B1180765) synthesized from this compound, DSC analysis would reveal key thermal transitions. Based on studies of the analogous furan-based polyester, PBF, which is synthesized from 2,5-furandicarboxylic acid and 1,4-butanediol, we can anticipate the types of thermal events. PBF typically exhibits a glass transition temperature (Tg) around 31–46 °C and a melting temperature (Tm) in the range of 159–172 °C. jst.vn The incorporation of the furyl group as a pendant moiety from the this compound monomer, rather than within the polymer backbone as in PBF, would likely influence these values, potentially leading to a lower degree of crystallinity and a less defined melting point.

Thermogravimetric Analysis (TGA)

TGA measures the mass of a sample over time as the temperature changes. This technique is used to determine the thermal stability and composition of a material. researchgate.net TGA curves provide information on decomposition temperatures, the presence of volatile components, and the amount of residual char. For furan-based polyesters like PBF, thermal degradation typically begins around 357 °C. jst.vn Copolyesters derived from furan-based monomers have shown decomposition temperatures at 10% weight loss ranging from 230–250 °C, with maximum degradation rates occurring at approximately 390 °C. nih.gov A polymer derived from this compound would be expected to exhibit a unique degradation profile, influenced by the thermal stability of the pendant furan group and the polyester backbone.

The table below presents typical thermal properties for PBF, which serves as a relevant model for predicting the behavior of polymers derived from this compound.

| Polymer | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Thermal Degradation Temperature (°C) | Reference |

|---|---|---|---|---|

| Poly(butylene 2,5-furandicarboxylate) (PBF) | 31–46 | 159–172 | ~357 | jst.vn |

X-ray Diffraction for Crystalline Structure Analysis of Solid Derivatives

X-ray Diffraction (XRD) is a powerful non-destructive technique for analyzing the crystalline structure of materials. It provides detailed information about the atomic arrangement, crystal lattice, and degree of crystallinity in a solid sample. For any solid crystalline derivatives of this compound, XRD would be essential for a complete structural elucidation.

The analysis of furan-based polyesters, such as PBF, has revealed that these materials can possess semi-crystalline structures. PBF, for instance, is known to exhibit polymorphism, with at least two different crystalline forms (α and β phases), similar to its petroleum-based analogue, poly(butylene terephthalate) (PBT). The specific crystalline structure can be influenced by processing conditions and the incorporation of co-monomers.

For a crystalline solid derivative of this compound, single-crystal XRD could be employed to determine its precise molecular structure, including bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. The resulting crystallographic data would include the space group and unit cell dimensions. For example, a study on a different furan derivative, (E)-2-[1-(3-hydroxy-2-furanyl)ethylidene]-(2H)-furan-3-one, reported a monoclinic crystal system with space group P2(1)/c and specific cell dimensions determined at different temperatures. nih.gov

For polymeric derivatives, XRD patterns would be used to determine the degree of crystallinity and identify the crystalline phases present. The diffraction pattern would show sharp peaks superimposed on a broad amorphous halo, with the peak positions indicating the lattice spacings and the peak intensities relating to the crystal structure.

The table below summarizes key crystallographic parameters that would be determined through XRD analysis, using a known furan derivative as an illustrative example.

| Parameter | Information Provided | Example (for a known furan derivative nih.gov) |

|---|---|---|

| Crystal System | The symmetry of the unit cell | Monoclinic |

| Space Group | The set of symmetry operations of the crystal | P2(1)/c |

| Unit Cell Dimensions (a, b, c, β) | The size and shape of the unit cell | a = 16.222 Å, b = 7.089 Å, c = 16.631 Å, β = 115.20° |

| Degree of Crystallinity | The percentage of crystalline material in a polymer | N/A (for single crystal) |

Computational and Theoretical Studies of 1 2 Furyl 1,4 Butanediol and Its Derivatives

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-(2-Furyl)-1,4-butanediol, these methods could provide significant insights into its geometry, stability, and electronic characteristics.

Conformational Analysis and Stereochemical Prediction

The flexibility of the butanediol (B1596017) chain and its linkage to the furan (B31954) ring suggests that this compound can exist in numerous conformations. Computational methods, particularly Density Functional Theory (DFT), are well-suited to explore this conformational landscape. Such studies would typically involve a systematic search of the potential energy surface to identify stable conformers and the transition states connecting them.

For the related molecule, 1,4-butanediol (B3395766), computational studies have been performed to analyze its conformational preferences, often focusing on the role of intramolecular hydrogen bonding between the two hydroxyl groups. The stereochemistry of reactions involving furyl-substituted chiral compounds has also been investigated, indicating that the stereochemical outcome can be dependent on the size of substituents. rsc.org For this compound, a key area of investigation would be the interplay between the orientation of the furan ring and the conformation of the butanediol chain, including the potential for hydrogen bonding between the hydroxyl groups and the oxygen atom of the furan ring.

Interactive Table: Hypothetical Conformational Analysis Data for this compound This table is illustrative and based on the types of data generated in computational conformational analyses. Specific values for this compound are not available in the searched literature.

Electronic Structure and Bonding Characterization

The electronic properties of this compound would be largely influenced by the aromatic furan ring and the polar hydroxyl groups. DFT calculations can be used to determine a range of electronic descriptors. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would provide insights into the molecule's reactivity, with the HOMO indicating the ability to donate electrons and the LUMO indicating the ability to accept electrons.

Studies on other furan derivatives have utilized computational methods to understand their electronic structure and its impact on their properties. digitaloceanspaces.com For this compound, a detailed analysis would involve mapping the electron density to identify regions of high and low electron concentration and calculating atomic charges to understand the polarity of different bonds.

Reaction Mechanism Simulations and Energetic Profiling

Computational chemistry can be a powerful tool to elucidate the mechanisms of chemical reactions. For this compound, this could involve simulating its synthesis or its subsequent transformations. For instance, the conversion of furfural (B47365) to 1,4-butanediol is a topic of interest, and computational studies could model the reaction pathways and determine the activation energies for each step. researchgate.net

Theoretical investigations into the cyclodehydration of 1,4-butanediol have been conducted using semi-empirical methods, providing a basis for how similar reactions involving this compound might be studied. researchgate.net Energetic profiling of potential reaction pathways would allow for the prediction of the most likely products and the optimization of reaction conditions.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations can provide a dynamic picture of how this compound molecules interact with each other and with solvent molecules. These simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular motion over time.

MD studies on furan-based polymers, such as polyfurfuryl alcohol, have been used to predict their mechanical properties. semanticscholar.orgresearchgate.netresearchwithnj.comdpi-proceedings.com For this compound, MD simulations could be used to study its behavior in different solvents, analyzing properties such as solvation free energy and the structure of the solvent shell around the molecule. This would be particularly interesting for understanding its solubility and how it interacts with other chemical species in a mixture.

QSAR (Quantitative Structure-Activity Relationship) for Derivative Design (non-biological activity focus)

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and a specific property. While often used for predicting biological activity, QSAR can also be applied to non-biological properties such as solubility, boiling point, or reactivity.

For derivatives of this compound, a QSAR study would involve synthesizing or computationally generating a set of related molecules with variations in their structure (e.g., different substituents on the furan ring or modifications to the butanediol chain). A range of molecular descriptors (e.g., electronic, steric, and topological) would then be calculated for each derivative. Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates these descriptors with a measured or calculated physical property.

QSAR studies have been conducted on various furan derivatives for a range of applications, including antimicrobial activity and inhibitory effects on enzymes. nih.govnih.govbohrium.comaimspress.comresearchgate.net A non-biological QSAR study on this compound derivatives could, for example, aim to predict their effectiveness as corrosion inhibitors, a property that has been explored for other furan compounds. digitaloceanspaces.com

Interactive Table: Example of Descriptors for a Hypothetical QSAR Study of this compound Derivatives This table illustrates the types of data that would be compiled for a QSAR study. The property values are hypothetical.

Future Research Directions and Emerging Paradigms in 1 2 Furyl 1,4 Butanediol Chemistry

Sustainable and Circular Economy Approaches for Production and Utilization

The production of 1-(2-Furyl)-1,4-butanediol is intrinsically linked to the biorefinery concept, where sustainable and circular economy principles are paramount. Future research will likely focus on valorizing lignocellulosic biomass, which is abundant in agricultural and forestry waste. researchgate.netiium.edu.my This approach aligns with the goal of shifting from a linear, fossil-based economy to a circular one that minimizes waste and maximizes resource utilization.

Development of Highly Selective and Efficient Catalytic Systems

The synthesis of this compound from furfural (B47365) or its derivatives involves multiple reaction steps, including hydrogenation and hydroformylation, each requiring highly selective and efficient catalysts. A significant area of future research is the design of multifunctional catalysts that can perform several transformations in a single pot, thereby simplifying processes and reducing costs.

Current research explores a variety of catalytic materials:

Bimetallic Catalysts: Combinations of metals such as Nickel-Tin (Ni-Sn) or Rhenium-Palladium (Re-Pd) have shown promise in the selective hydrogenation of furan (B31954) rings and other functional groups. researchgate.netrsc.org The synergy between the metals can enhance activity and selectivity towards the desired diol product. rsc.org

Supported Catalysts: Anchoring metal nanoparticles on high-surface-area supports like activated carbon, titania (TiO2), or zirconia (ZrO2) can improve catalyst stability, prevent metal leaching, and allow for easier recovery and recycling. researchgate.netupenn.edu

Acid-Base Catalysis: The cyclodehydration of diols to form ethers like tetrahydrofuran (B95107) (THF) is often acid-catalyzed. mdpi.com For the synthesis of this compound, controlling the acidity of the catalyst is crucial to prevent unwanted side reactions.

Future efforts will aim to develop catalysts that are not only highly selective but also robust, reusable, and produced from earth-abundant, non-precious metals to enhance economic feasibility. rsc.org

| Catalyst Type | Key Features & Research Focus | Potential Precursors |

| Bimetallic | Synergistic effects for enhanced selectivity and activity. Focus on non-precious metal combinations. | Furfural, Furfuryl alcohol |

| Supported | Improved stability, recyclability, and dispersion of active sites. | Furan, Maleic Anhydride |

| Acidic/Basic | Control of side reactions like dehydration. Tuning of surface acidity. | 1,4-Anhydroerythritol |

Exploration of Novel Bio-based Transformations and Enzyme Engineering

Biocatalysis offers a green and highly selective alternative to conventional chemical synthesis. The use of enzymes for the production and modification of furan-based compounds is a rapidly growing field. Lipases, such as immobilized Candida antarctica Lipase B (CalB), have been successfully used in the solvent-free synthesis of furan-containing polyester (B1180765) oligomer diols. researchgate.netacs.org This enzymatic approach operates under mild conditions, reducing energy consumption and byproduct formation. researchgate.netrug.nl

Future research will extend to:

Enzyme Engineering: Modifying the structure of existing enzymes through protein engineering to enhance their stability, activity, and specificity for furan substrates. nih.gov

Metabolic Engineering: Genetically engineering microorganisms like Escherichia coli to create novel biosynthetic pathways for the direct production of diols from simple sugars. nih.govresearchgate.netnih.gov This involves identifying and assembling genes from different organisms to construct a pathway that converts a renewable feedstock into the target molecule, this compound. nih.gov

These biological approaches hold the promise of highly efficient and sustainable production routes that are difficult to achieve with traditional chemistry. nih.gov

Advanced Materials Design Leveraging the Unique Furan-Diol Structure

The unique molecular architecture of this compound, which combines a rigid furan ring with flexible diol functionalities, makes it an attractive monomer for advanced materials. The furan moiety can impart enhanced thermal stability, flame retardancy, and barrier properties to polymers. researchgate.netnih.govmdpi.com

Research in this area is focused on synthesizing novel polymers and exploring their properties:

Polyesters and Polyurethanes: The diol groups can react with diacids or diisocyanates to form polyesters and polyurethanes, respectively. acs.org By incorporating the furan ring into the polymer backbone, materials with properties superior to their petrochemical-based counterparts, like polyethylene (B3416737) terephthalate (B1205515) (PET), can be developed. researchgate.netmdpi.com

Thermosetting Resins: The furan ring can participate in Diels-Alder reactions, opening avenues for creating thermally reversible cross-linked polymers or self-healing materials.

Copolyesters: Incorporating this compound with other rigid or flexible diols allows for the fine-tuning of material properties such as stiffness, glass transition temperature, and crystallinity to meet the demands of specific applications. nih.govmdpi.com

The goal is to create a new generation of high-performance, bio-based polymers for applications in engineering plastics, coatings, and specialty textiles. nih.govbasf.com

| Polymer Type | Potential Properties from Furan-Diol | Research Direction |

| Polyesters | Enhanced thermal stability, improved barrier properties, flame retardancy. | Bio-based alternatives to PET and PBT. |

| Polyurethanes | Increased rigidity and strength. | High-performance elastomers and foams. |

| Thermosets | Reversible cross-linking, self-healing capabilities. | Smart materials and advanced composites. |

Integration with Emerging Technologies (e.g., Flow Chemistry, Machine Learning in Synthesis)

The adoption of emerging technologies is set to revolutionize the synthesis and optimization of chemical processes.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and easier scalability. wiley-vch.desemanticscholar.orguc.pt For the synthesis of this compound, which may involve exothermic hydrogenation steps or unstable intermediates, flow chemistry can provide precise control over reaction conditions, leading to higher yields and purity. mdpi.comnih.gov This technology facilitates a more seamless transition from laboratory discovery to industrial production.

Machine Learning (ML) and Artificial Intelligence (AI): AI is increasingly being used to accelerate chemical research. nih.gov ML algorithms can analyze vast datasets of chemical reactions to predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. rjptonline.orgjetir.org In the context of this compound, ML could be used to:

Screen for optimal catalyst compositions from a large number of possibilities.

Predict the properties of new polymers derived from this furan-diol.

Automate and optimize the operation of continuous flow synthesis platforms. nih.gov

The integration of these technologies will enable faster development cycles, more efficient processes, and the discovery of novel applications.

Addressing Scalability and Economic Viability in Industrial Applications (from an academic perspective)

For this compound to become a viable industrial chemical, significant challenges in scalability and economic viability must be addressed. From an academic standpoint, research needs to focus on creating a robust business case for its production.

Key considerations include:

Feedstock Costs and Availability: The economics are heavily dependent on a stable and low-cost supply of biomass. iium.edu.my Research into utilizing diverse, non-food feedstocks is crucial.

Process Intensification: Developing processes that are highly efficient, use less energy, and generate minimal waste is essential. researchgate.net This includes designing catalysts with high turnover numbers and long lifetimes, and optimizing downstream separation and purification processes, which are often energy- and cost-intensive. researchgate.netresearchgate.net

Market Competitiveness: The production cost of bio-based this compound must be competitive with that of analogous petrochemicals. researchgate.netsciencepublishinggroup.com This requires a holistic approach that considers the entire value chain, from biomass sourcing to the final product application. x-mol.com

Future academic studies will likely involve detailed techno-economic analyses and life cycle assessments to identify cost drivers, environmental impacts, and areas for process improvement, thereby paving the way for commercially viable, large-scale production. researchgate.net

Q & A

Basic: What analytical methods are recommended for quantifying 1-(2-Furyl)-1,4-butanediol and its metabolites in biological matrices?

Methodological Answer:

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting diols and their metabolites. For example, derivatization with benzoyl chloride improves sensitivity for diols in serum, as validated for 1,4-butanediol . To track metabolites like GHB, use isotope-labeled internal standards (e.g., deuterated GHB) to correct for matrix effects. Ensure method validation includes recovery rates (≥85%), limits of detection (LOD < 0.1 µg/mL), and precision (CV < 15%) .

Advanced: How can researchers design experiments to resolve contradictions in toxicity data between 1,4-butanediol and its metabolite GHB?

Methodological Answer:

Contradictions arise because 1,4-butanediol is rapidly metabolized to GHB, which has distinct toxicological profiles. To isolate effects:

- Dose Selection: Use sub-threshold doses of 1,4-butanediol (e.g., 4–120 mg/kg in rats) to minimize GHB conversion while monitoring via <sup>14</sup>C radiolabeling .

- Enzyme Inhibition: Co-administer alcohol dehydrogenase inhibitors (e.g., 4-methylpyrazole) to block GHB synthesis and compare toxicity endpoints .

- Species-Specific Models: Drosophila models allow rapid tracking of GHB synthesis post-injection (detectable within 5 minutes) .

- Long-Term Studies: Prioritize assays for oxidative stress (e.g., hepatic glutathione levels) and carcinogenicity, as GHB is implicated in animal tumorigenesis .

Basic: What solvent systems optimize solubility for this compound in extraction or formulation?

Methodological Answer:

Apply Hansen solubility parameters (δ) to predict solvent compatibility. For 1,4-butanediol derivatives, a 1,4-butanediol/water mixture with ≥70% butanediol (δ = 14.0 (cal/cm³)<sup>½</sup>) maximizes solubility for lignin analogs . For hydrophobic moieties (e.g., furyl groups), test binary solvents like tetrahydrofuran (THF)/water or dimethyl sulfoxide (DMSO)/ethanol, adjusting ratios to match δ-values of the target compound.

Advanced: How can response surface methodology (RSM) improve synthetic yields of 1,4-butanediol derivatives?

Methodological Answer:

For esterification (e.g., synthesizing 1,4-butanediol diacrylate):

- Factors: Optimize molar acid/alcohol ratio (e.g., 2.62:1), catalyst loading (8.88% SO₄²⁻/TiO₂-SnO₂), temperature (136°C), and time (4.68 hrs) using a central composite design .

- Validation: Confirm model adequacy via ANOVA (p < 0.05) and lack-of-fit tests. For furyl-substituted analogs, incorporate steric effects into RSM by including substituent polarity as a variable.

- Green Chemistry: Replace homogeneous acids with solid acid catalysts (e.g., sulfated metal oxides) to reduce waste and improve recyclability .

Basic: What are the key metabolic pathways of 1,4-butanediol derivatives, and how do structural modifications (e.g., furyl groups) alter kinetics?

Methodological Answer:

1,4-Butanediol is metabolized via alcohol dehydrogenase to GHB, which enters the TCA cycle as succinate . Structural modifications (e.g., furyl substituents) may:

- Delay Metabolism: Electron-withdrawing groups (e.g., furyl) reduce alcohol dehydrogenase affinity. Test inhibition constants (Ki) using purified enzymes.

- Alter Distribution: Lipophilic groups increase blood-brain barrier penetration. Use in vivo microdialysis in rodents to compare brain GHB levels post-administration .

Advanced: How should researchers address maternal toxicity confounders in developmental studies of 1,4-butanediol analogs?

Methodological Answer:

- Dose Escalation: Start below the maternal toxicity threshold (e.g., 400 mg/kg in rats caused maternal mortality) . Use pharmacokinetic modeling to estimate safe doses based on GHB clearance rates.

- Endpoint Selection: Measure fetal weight, organ malformations, and placental GHB transfer independently of maternal weight loss.

- Control Groups: Include pair-fed controls to distinguish toxicity from reduced maternal food intake .

Basic: What catalytic systems enhance sustainable synthesis of 1,4-butanediol derivatives from biomass?

Methodological Answer:

- Feedstocks: Use biomass-derived C4 alcohols (e.g., 2,3-butanediol) with bifunctional catalysts (e.g., Cu-ZnO-Al2O3) for dehydrogenation to 1,3-butadiene, a precursor for BDO .

- Enzymatic Routes: Explore engineered E. coli for fermentative 1,4-butanediol production, optimizing cofactor (NADH/NAD+) balance via CRISPR interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.